Product packaging for Ditelluride, bis(2,4,6-trimethylphenyl)(Cat. No.:CAS No. 92720-46-2)

Ditelluride, bis(2,4,6-trimethylphenyl)

Cat. No.: B14343067
CAS No.: 92720-46-2
M. Wt: 493.6 g/mol
InChI Key: BYUIHQWDUZVOQY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Diaryl Ditelluride Research

The field of organotellurium chemistry dates back to 1840, when Friedrich Wöhler reported the synthesis of the first organotellurium compound. This marked the beginning of a new area of organometallic chemistry. Research into diaryl ditellurides, a subclass of organotellurium compounds, has since evolved significantly. Initially, studies focused on the fundamental synthesis and characterization of these compounds. Over the years, the accessibility and stability of diaryl ditellurides have led to their use as precursors for a wide range of other organotellurium species. The development of advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, has been crucial in understanding the intricate structures and bonding within these molecules.

Significance of Organotellurium Compounds in Modern Synthesis and Catalysis

Organotellurium compounds, including bis(2,4,6-trimethylphenyl)ditelluride, play a significant role as reagents and intermediates in various organic syntheses. They have been successfully employed as electrophilic reagents in several metal-catalyzed cross-coupling reactions. researchgate.net The unique reactivity of the carbon-tellurium (C-Te) bond allows for a variety of chemical transformations.

In recent years, there has been a growing interest in the catalytic applications of organotellurium compounds. Their ability to participate in redox cycles makes them effective catalysts for a range of oxidation reactions. A notable advantage is the possibility of using less hazardous oxidizing agents, which makes these processes more attractive from both an economic and environmental standpoint. The evolution of this field has seen a shift from using stoichiometric amounts of organotellurium reagents to developing catalytic systems, thereby minimizing waste and improving efficiency.

Structural Features and Electronic Nature of Ditellurides, including Bis(2,4,6-trimethylphenyl)ditelluride

The molecular structure of bis(2,4,6-trimethylphenyl)ditelluride has been elucidated by single-crystal X-ray diffraction studies. researchgate.net The defining feature of this molecule is the ditelluride bridge (-Te-Te-) connecting two 2,4,6-trimethylphenyl (mesityl) groups. The presence of the bulky mesityl groups provides steric protection to the tellurium-tellurium bond, contributing to the compound's stability.

The electronic nature of the Te-Te bond is a subject of considerable interest. This bond is relatively weak and can be cleaved homolytically or heterolytically, which underpins the reactivity of ditellurides. A key aspect of their electronic character is the ability to engage in chalcogen bonding. This is a non-covalent interaction where the electrophilic region on the tellurium atom (the σ-hole) interacts with a Lewis base. In the solid state, this can lead to intermolecular Te···Te interactions, influencing the crystal packing. sciforum.net

Below is a table summarizing key structural parameters for bis(2,4,6-trimethylphenyl)ditelluride. researchgate.net

ParameterValue
Bond Lengths (Å)
Te-Te2.717(1)
Te-C12.152(6)
Bond Angles (°)
C1-Te-Te100.9(2)
Torsion Angles (°)
C1-Te-Te-C1'-86.5(3)

Table 1: Selected bond lengths and angles for bis(2,4,6-trimethylphenyl)ditelluride.

Overview of Current Research Directions in Ditelluride, bis(2,4,6-trimethylphenyl) Chemistry

Current research on bis(2,4,6-trimethylphenyl)ditelluride and related compounds is focused on several promising areas. One significant direction is their application in dynamic combinatorial chemistry. The reversible nature of the ditelluride bond allows for the formation of dynamic libraries of compounds, which can be used for the discovery of new receptors and functional molecules.

The use of diaryl ditellurides as precursors for other catalytically active tellurium species continues to be an active area of investigation. For instance, oxidation of the ditelluride can lead to telluroxides, which are potent oxidizing agents. Research is also directed towards synthesizing novel derivatives of bis(2,4,6-trimethylphenyl)ditelluride to fine-tune its reactivity and catalytic properties. The reaction of its derivatives, such as Mes2TeF2 (where Mes is 2,4,6-trimethylphenyl), with various reagents is being explored to create new tellurium(IV) compounds with unique structures and potential applications. researchgate.net Furthermore, the role of these compounds in mediating the formation of tellurium-based nanomaterials is an emerging field with potential applications in electronics and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22Te2 B14343067 Ditelluride, bis(2,4,6-trimethylphenyl) CAS No. 92720-46-2

Properties

CAS No.

92720-46-2

Molecular Formula

C18H22Te2

Molecular Weight

493.6 g/mol

IUPAC Name

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)ditellanyl]benzene

InChI

InChI=1S/C18H22Te2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

BYUIHQWDUZVOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Te][Te]C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Bis 2,4,6 Trimethylphenyl Ditelluride

X-ray Crystallographic Analysis for Molecular Geometry and Bond Parameters

X-ray crystallography offers a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. Analysis of bis(2,4,6-trimethylphenyl)ditelluride reveals critical details about its molecular geometry and the nature of its chemical bonds.

A study of a needle-shaped crystal of dimesityl ditelluride, developed by evaporating a chloroform (B151607) solution, showed that the compound crystallizes in the orthorhombic space group Iba2. researchgate.net The geometry around the central tellurium atoms is a bent shape. researchgate.net The torsion angle, defined by the C10–Te2–Te1–C1 atoms, is 87.0(3)°, which is described as a cisoid conformation. researchgate.net Intermolecular C–H···Te interactions contribute to the formation of a two-dimensional supramolecular structure in the crystalline state. researchgate.net Specifically, Te1····H5A and Te1····H8C hydrogen-bonding interactions, with distances of 3.2557(5) Å and 3.2578(5) Å respectively, are responsible for the associative forces within the crystal packing. researchgate.net

Table 1: Selected Crystallographic Data for Bis(2,4,6-trimethylphenyl)ditelluride
ParameterValue
Crystal SystemOrthorhombic
Space GroupIba2
a (Å)15.2916(7)
b (Å)15.7225(7)
c (Å)14.5272(7)
α (°)90
β (°)90
γ (°)90
C10–Te2–Te1–C1 Torsion Angle (°)87.0(3)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For bis(2,4,6-trimethylphenyl)ditelluride, ¹H, ¹³C, and ¹²⁵Te NMR studies provide complementary information about the molecule's structure and the electronic properties of its constituent atoms.

¹H NMR Spectroscopic Characterization

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of bis(2,4,6-trimethylphenyl)ditelluride, distinct signals are observed for the aromatic protons and the methyl group protons of the trimethylphenyl (mesityl) groups.

Table 2: ¹H NMR Data for Bis(2,4,6-trimethylphenyl)ditelluride
Proton TypeChemical Shift (δ, ppm)
Aromatic CH6.68 (s, 8H)
ortho-CH₃2.73 (s, 24H)
para-CH₃2.08 (s, 12H)

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of bis(2,4,6-trimethylphenyl)ditelluride shows signals corresponding to the different carbon environments within the mesityl groups.

Table 3: ¹³C NMR Data for Bis(2,4,6-trimethylphenyl)ditelluride
Carbon TypeChemical Shift (δ, ppm)
ortho-CCH₃150.0 (s)
para-CCH₃134.4 (s)
CCu₂127.4 (s)
Aromatic CH125.6 (s)
ortho-CH₃28.7 (s)
para-CH₃21.4 (s)

¹²⁵Te NMR Spectroscopy for Tellurium Environment Analysis

Tellurium-125 NMR (¹²⁵Te NMR) spectroscopy is particularly valuable for directly studying the tellurium atoms. The chemical shift of ¹²⁵Te is highly sensitive to the electronic environment around the tellurium nucleus. nih.govsemanticscholar.org This sensitivity makes it a powerful probe for understanding the nature of the Te-Te bond and the influence of the bulky trimethylphenyl substituents. rsc.org The large chemical shift range of ¹²⁵Te allows for fine discrimination of different tellurium species. umanitoba.ca For diaryl ditellurides, the ¹²⁵Te chemical shifts are influenced by the nature of the aryl substituents.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. whitman.edu The fragmentation of the molecular ion in bis(2,4,6-trimethylphenyl)ditelluride would be expected to involve cleavage of the Te-Te bond and fragmentation of the mesityl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are useful for identifying the functional groups present in a compound. For bis(2,4,6-trimethylphenyl)ditelluride, the IR and Raman spectra would show characteristic bands corresponding to the vibrations of the C-H bonds in the methyl groups and the aromatic rings, as well as vibrations of the C-C bonds within the rings. The Te-Te stretching vibration would also be expected, although it may be weak and occur at a low frequency.

Mechanistic Investigations of Reactivity and Transformations of Bis 2,4,6 Trimethylphenyl Ditelluride

Homolytic and Heterolytic Cleavage of the Tellurium-Tellurium Bond

The tellurium-tellurium (Te-Te) bond in bis(2,4,6-trimethylphenyl)ditelluride is relatively weak and susceptible to cleavage, which can occur through either homolytic or heterolytic pathways. This lability is a central feature of its chemistry.

Homolytic cleavage , the symmetrical breaking of the Te-Te bond to produce two organotellurium radicals (ArTe•), is a common pathway, particularly under thermal or photochemical conditions. This process is fundamental to the participation of ditellurides in radical reactions. For instance, the oxidative addition of diaryl ditellurides to low-valent metal centers has been proposed to proceed through a mechanism involving the initial homolytic cleavage of the Te-Te bond. rsc.org An electron spin resonance (e.s.r.) signal can be detected during the reaction of diaryl ditellurides with certain iridium(I) complexes, providing evidence for the presence of tellurium-centered radicals. rsc.org

Heterolytic cleavage , the asymmetrical breaking of the Te-Te bond to form a tellurenyl cation (ArTe⁺) and a tellurolate anion (ArTe⁻), can also occur, typically in the presence of polar reagents or catalysts. While less commonly documented for this specific ditelluride, the general reactivity of organotellurium compounds suggests that this pathway is plausible, particularly in reactions with electrophiles or nucleophiles that can promote the polarization and subsequent cleavage of the Te-Te bond.

The preference for homolytic versus heterolytic cleavage is influenced by several factors, including the reaction conditions (e.g., temperature, light), the solvent polarity, and the nature of the other reactants involved.

Cleavage TypeDescriptionTriggering ConditionsResulting Species
Homolytic Symmetrical breaking of the Te-Te bondHeat, Light, Radical InitiatorsTwo 2,4,6-trimethylphenyltellanyl radicals (MesTe•)
Heterolytic Asymmetrical breaking of the Te-Te bondPolar solvents, Electrophiles, Nucleophiles2,4,6-trimethylphenyltellurenyl cation (MesTe⁺) and 2,4,6-trimethylphenyltellurolate anion (MesTe⁻)

Radical-Mediated Reaction Pathways Involving Organotellurium Species

Bis(2,4,6-trimethylphenyl)ditelluride is an effective precursor for organotellurium radicals, which can participate in a variety of radical-mediated reactions. A prominent example is the bimolecular homolytic substitution (SH2) reaction. nih.govnih.gov

In this type of reaction, a carbon-centered radical attacks one of the tellurium atoms of the ditelluride, leading to the displacement of the other tellurium atom as a radical. nih.gov This pathway has been successfully employed for the transition-metal-free synthesis of unsymmetrical diaryl tellurides. nih.govnih.gov The reaction is initiated by the generation of an aryl radical, which then attacks the diaryl ditelluride. nih.gov The process is confirmed to be a free-radical pathway by the significant decrease in reaction yield upon the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). nih.gov

The general mechanism for the SH2 reaction can be described as follows:

Initiation: Generation of an aryl radical (Ar'•) from a suitable precursor.

Propagation: The aryl radical attacks the ditelluride (Ar-Te-Te-Ar), forming a new C-Te bond and displacing a tellanyl (B1236864) radical (ArTe•). Ar'• + Ar-Te-Te-Ar → Ar'-Te-Ar + ArTe•

Termination: Combination of radicals to form stable products.

The efficiency of these radical-mediated pathways highlights the utility of bis(2,4,6-trimethylphenyl)ditelluride in synthetic organic chemistry for the formation of new carbon-tellurium bonds under mild conditions. nih.gov

Ligand Exchange and Coupling Mechanisms in Ditelluride Reactions

While direct ligand exchange on the Te(II) center of bis(2,4,6-trimethylphenyl)ditelluride is not extensively documented, the cleavage of the Te-Te bond allows for the formation of organotellurium species that can readily participate in exchange and coupling reactions.

For instance, the reaction of the corresponding tellurol (MesTeH), which can be generated from the ditelluride, with metal complexes can lead to the formation of metal tellurolate complexes, effectively exchanging a proton for a metal center.

More relevant are coupling reactions that proceed via the cleavage of the ditelluride. The SH2 reaction described previously is a form of radical coupling. nih.gov Reductive coupling is another possibility, where the ditelluride is reduced to the corresponding tellurolate anion (MesTe⁻), which can then act as a nucleophile in coupling reactions.

Furthermore, diaryl tellurides, which can be synthesized from the ditelluride, can themselves act as ligands in coordination chemistry. For example, bis(diaryl)tellurides with pendant donor groups have been used as ligands for coinage metals. Although bis(2,4,6-trimethylphenyl)telluride itself does not possess such pendant groups, this illustrates the potential for tellurium-containing organometallics derived from it to engage in ligand behavior.

Redox Chemistry of Tellurium(II)/Tellurium(IV) Cycles in Organotellurides

The ability of tellurium to exist in stable +2 and +4 oxidation states is central to the redox chemistry of organotellurium compounds, including bis(2,4,6-trimethylphenyl)ditelluride. This compound, where tellurium is in the formal +1 oxidation state, can be considered a Te(II) precursor after cleavage of the Te-Te bond.

The Te(II)/Te(IV) redox cycle typically involves two key steps:

Oxidative Addition: A Te(II) species undergoes oxidation to a Te(IV) species. For diaryl ditellurides, this can occur through reaction with an oxidizing agent, such as a halogen, to yield a diorganotellurium(IV) dihalide. The synthesis of bis(2,4,6-trimethylphenyl)tellurium(IV) dicyanide from the corresponding difluoride demonstrates the accessibility of the Te(IV) state for this system.

Reductive Elimination: The Te(IV) species subsequently undergoes reductive elimination to regenerate a Te(II) species and form a new chemical bond between two of the ligands attached to the tellurium center.

A well-documented example of the first step is the oxidative addition of diaryl ditellurides to transition metal centers. rsc.orgresearchgate.net This reaction involves the cleavage of the Te-Te bond and the formation of two metal-tellurium bonds, with the tellurium acting as a Te(II) ligand.

While a complete catalytic cycle involving bis(2,4,6-trimethylphenyl)ditelluride is not extensively detailed in the literature, the fundamental steps of oxidative addition to and reductive elimination from the tellurium center are established principles in organotellurium chemistry.

Investigation of Reaction Kinetics and Thermodynamics for Ditelluride Transformations

Detailed kinetic and thermodynamic studies specifically on the transformations of bis(2,4,6-trimethylphenyl)ditelluride are scarce in the published literature. However, kinetic studies on the reactions of other diaryl ditellurides can provide valuable insights.

For example, a kinetic and mechanistic study of the oxidative addition of various diaryl ditellurides to an iridium(I) complex revealed that the reaction is first order in the concentration of each reactant. rsc.org The rate constants and activation parameters were found to vary significantly with the nature of the substituents on the aryl rings of the ditellurides. rsc.org This suggests that electronic effects of the substituents play a crucial role in the rate-determining step of the reaction, which is proposed to be the initial addition of the ditelluride to the metal center, followed by homolytic cleavage of the Te-Te bond. rsc.org

Reaction TypeKinetic Observations (General for Diaryl Ditellurides)Inferred Thermodynamic Drivers
Oxidative Addition to Metals First order in ditelluride and metal complex. Rate is substituent-dependent. rsc.orgFormation of stable metal-tellurium bonds.
SH2 Reactions Rate depends on the concentration of the radical and the ditelluride.Formation of a new, stable carbon-tellurium bond.

Catalytic Applications and Synthetic Utility of Bis 2,4,6 Trimethylphenyl Ditelluride

Bis(2,4,6-trimethylphenyl)ditelluride as a Precursor for Active Catalytic Species

Bis(2,4,6-trimethylphenyl)ditelluride is often not the active catalyst itself but serves as a stable, storable precursor from which the catalytically active tellurium species are generated in situ. The Te-Te bond in the ditelluride is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate mesityltellanyl radicals (MesTe•). These radicals can then participate in catalytic cycles or react further to form other active species.

For instance, diorganotellurides can be oxidized to form various hypervalent tellurium compounds, such as diaryltellurium dicarboxylates or dihalides. researchgate.net A related compound, bis(2,4,6-trimethylphenyl) tellurium diacetate, has been utilized in catalytic oxidation reactions like the epoxidation of olefins. researchgate.net The ditelluride can also serve as a precursor for the synthesis of organotellurenium cations, which can act as ligands in transition metal complexes. This has been demonstrated with other diorganotellurides that react with palladium(II) and mercury(II) precursors to form novel complexes. Similarly, other ditellurides like bis(2-pyridyl)ditellane have been used to synthesize cobalt, copper, and technetium complexes, highlighting the role of ditellurides as precursors to catalytically and photochemically active metal complexes. rsc.orgnih.gov This foundational role as a precursor is crucial for its application in various catalytic reactions, including polymerization and potentially other bond-forming reactions.

Applications in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While palladium and nickel complexes are the most common catalysts, research has explored other organometallic compounds. Although some organotellurium compounds have been investigated in this context, specific applications of Bis(2,4,6-trimethylphenyl)ditelluride are not extensively documented in the literature. For example, a study on 1,2-bis(4-fluoro-2-methylphenyl)ditelluride mentioned its potential use in Suzuki-Miyaura, Sonogashira, and Negishi reactions, but detailed catalytic studies for Bis(2,4,6-trimethylphenyl)ditelluride in these specific, widely-used reactions are not available in the reviewed sources. researchgate.net

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern synthesis. gre.ac.uk There is currently no specific research in the available literature detailing the use of Bis(2,4,6-trimethylphenyl)ditelluride as a catalyst or precatalyst for this reaction. Catalysis is typically achieved with palladium complexes containing phosphine (B1218219) ligands. rsc.orgrsc.org

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium complexes. wikipedia.orgchem-station.com This reaction was one of the earliest catalytic cross-coupling methods developed. wikipedia.org A review of the scientific literature indicates no specific reports on the application of Bis(2,4,6-trimethylphenyl)ditelluride in catalyzing the Kumada-Tamao-Corriu coupling.

While the potential for organotellurium compounds in catalysis is recognized, the direct application of Bis(2,4,6-trimethylphenyl)ditelluride in other major C-C and C-X bond-forming reactions, such as Stille, Negishi, or Heck couplings, is not well-established in the reviewed literature. Research in this area has primarily focused on more conventional transition metal catalysts. researchgate.net

Role in Hydrofunctionalization Reactions, e.g., Hydrothiolation of Alkynes

Hydrofunctionalization reactions, such as the addition of H-S bonds across unsaturated C-C bonds (hydrothiolation), are atom-economical methods for synthesizing valuable organosulfur compounds. These reactions are often catalyzed by transition metals or proceed via radical mechanisms. nih.gov Despite the known ability of ditellurides to engage in radical processes, there is no specific information in the surveyed literature regarding the use of Bis(2,4,6-trimethylphenyl)ditelluride as a catalyst for the hydrothiolation of alkynes or other hydrofunctionalization reactions. Current research on alkyne hydrothiolation often focuses on catalysts based on copper or nickel. nih.govresearchgate.net

Organotellurium-Mediated Radical Polymerization (TERP) and its Mechanism

One of the most significant catalytic applications of ditellurides is in Organotellurium-Mediated Radical Polymerization (TERP), a form of reversible-deactivation radical polymerization (RDRP). This method allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. While studies often focus on simpler diaryl or dialkyl ditellurides like diphenylditelluride and di-n-butylditelluride, the mechanism is general for this class of compounds. researchgate.net

Degenerative Chain Transfer (DT) Mechanism: A propagating radical (P•) reacts with a dormant species (P'-TeR) to form a new dormant species (P-TeR) and a new propagating radical (P'•).

Ditelluride-Mediated Deactivation: The ditelluride (RTe-TeR) acts as a radical scavenger. It reacts with a propagating radical (P•) to form a dormant species (P-TeR) and a tellanyl (B1236864) radical (RTe•). This deactivation step is often much faster than the DT mechanism, especially for monomers like methacrylates, and is essential for achieving a high degree of control over the polymerization. The generated tellanyl radical (RTe•) can then reactivate another dormant chain.

Design Principles for Ditelluride-Based Homogeneous Catalysts

The efficacy of bis(2,4,6-trimethylphenyl)ditelluride and related diaryl ditellurides as homogeneous catalysts is governed by a delicate interplay of steric and electronic factors associated with the aryl substituents, as well as the inherent reactivity of the tellurium-tellurium bond. These principles guide the rational design of catalysts for specific applications, primarily in oxidation reactions where the tellurium center undergoes a Te(II)/Te(IV) redox cycle.

A primary consideration in the design of these catalysts is the influence of the substituents on the phenyl rings. The 2,4,6-trimethylphenyl (mesityl) group, in particular, imparts significant steric bulk around the tellurium atoms. This steric hindrance plays a dual role. On one hand, it can enhance the stability of the molecule and its intermediates. For instance, the restricted rotation of the mesityl fragment about the Te-C(mesityl) bond has been observed in related organotellurium(IV) derivatives, showcasing the significant steric demand of the group. nih.gov This bulk can protect the tellurium center from unwanted side reactions and decomposition pathways. nih.gov On the other hand, excessive steric hindrance can be detrimental to catalytic activity by impeding substrate access to the active tellurium center. acs.orgresearchgate.net In a study on the activation of hydrogen peroxide for the oxidation of bromide, the sterically hindered bis(2,4,6-trimethylphenyl)ditelluride was found to be catalytically inactive, whereas the less hindered diphenyl ditelluride was the most active catalyst. acs.org

The electronic properties of the aryl substituents are equally critical, as they directly modulate the redox potential of the tellurium center, influencing the kinetics of the catalytic cycle. acs.orgnih.gov This cycle typically involves the oxidation of the Te(II) species to a Te(IV) intermediate, followed by substrate oxidation and reductive elimination to regenerate the Te(II) catalyst. nih.gov Studies on the oxidation of thiols to disulfides have shown that the rates of the individual steps—oxidation of the telluride, ligand exchange at the Te(IV) center, and reductive elimination—are highly dependent on the nature of the organic substituents. nih.gov Research on hydrogen peroxide activation revealed that diaryl ditellurides with electron-donating groups on the aryl rings were effective catalysts, although the catalytic activity was inversely proportional to the donating capacity of the substituent. acs.org Conversely, ditellurides bearing electron-withdrawing groups were found to be inactive in the same reaction. acs.org This suggests that an optimal electronic balance is required: the tellurium center must be sufficiently nucleophilic to react with the oxidant but also electrophilic enough in its oxidized state to react with the substrate.

The ditelluride bond (Te-Te) itself is a key feature in the design of these catalytic systems. Diaryl ditellurides are often considered stable pre-catalysts. The Te-Te bond can be cleaved under reaction conditions to generate the catalytically active monotelluride species or other tellurium intermediates. researchgate.netrsc.org For instance, in some photosensitized aerobic oxidations of thiols, the diaryl telluride is believed to react with singlet oxygen to produce a tellurone oligomer, which acts as the active oxidizing species. nih.gov The cleavage of the ditelluride can also occur via oxidative addition to a metal center, though this is more relevant when used in conjunction with transition metal catalysts. researchgate.net After the initial cleavage, the catalytic cycle often proceeds through a monomeric organotellurium species that cycles between Te(II) and Te(IV) oxidation states. nih.gov The stability of the ditelluride form ensures a longer catalyst lifetime, releasing the active species as needed during the reaction.

The interplay between these steric and electronic factors is summarized in the table below, based on findings from studies on H₂O₂ activation. acs.org

Table 1: Influence of Substituents on the Catalytic Activity of Diaryl Ditellurides (Ar-Te-Te-Ar) in the Oxidation of NaBr with H₂O₂
Catalyst (Ar Group)Substituent TypeRelative Catalytic Activity
PhenylUnsubstitutedMost Active (240-fold rate increase)
4-MethoxyphenylElectron-Donating (Strong)Active
4-MethylphenylElectron-Donating (Moderate)Active
4-tert-ButylphenylElectron-Donating (Weak)Active
4-BromophenylElectron-Withdrawing (Weak)Inactive
4-ChlorophenylElectron-Withdrawing (Weak)Inactive
2,4,6-Trimethylphenyl (Mesityl)Sterically HinderedInactive

The kinetic parameters for the elementary steps in the catalytic cycle of thiol oxidation further illustrate these design principles for different organotellurides.

Table 2: Selected Rate Constants for the Catalytic Oxidation of PhSH with H₂O₂ by Diorganotellurides
Diorganotelluride CatalystOxidation Rate (kox)Ligand Exchange Rate (kPhSH)Reductive Elimination Rate (k₁)
Di-n-hexyl tellurideMore RapidComparable to DiarylSlower than Diaryl
Di-p-methoxyphenyl tellurideLess RapidComparable to DialkylFaster than Dialkyl
(S)-2-(1-N,N-dimethylaminoethyl)phenyl phenyl tellurideLess RapidDiminished by 10³Diminished by factor of 50

Theoretical and Computational Chemistry Studies of Bis 2,4,6 Trimethylphenyl Ditelluride

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

While specific DFT studies on bis(2,4,6-trimethylphenyl)ditelluride are not extensively documented in the literature, research on the closely related diphenyl ditelluride (Ph₂Te₂) offers significant insights. DFT calculations on Ph₂Te₂ reveal that the Te-Te bond is a relatively weak covalent interaction, which is consistent with experimental observations of its reactivity. The electronic density between the two tellurium atoms is lower compared to the analogous diselenide and disulfide compounds, and the Te-Te interatomic distance is longer. nih.gov This suggests that the Te-Te bond in bis(2,4,6-trimethylphenyl)ditelluride is also susceptible to homolytic cleavage. nih.gov

The introduction of the bulky 2,4,6-trimethylphenyl (mesityl) groups is expected to primarily induce steric effects, although electronic effects also play a role. DFT can be used to quantify these effects by analyzing the molecular orbitals and charge distribution. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In diaryl ditellurides, the HOMO often has significant contributions from the tellurium p-orbitals, indicating that this is the site of initial electron donation in chemical reactions. The LUMO is typically associated with the σ* anti-bonding orbital of the Te-Te bond, suggesting that the addition of an electron would lead to bond cleavage.

A detailed structural analysis of Ph₂Te₂ using a combination of classical molecular dynamics and relativistic DFT methods has been conducted to understand how structural changes affect its electronic structure. nih.gov This approach is necessary due to the conformational flexibility arising from the soft inter-chalcogen and carbon-chalcogen bonds. nih.gov Such studies show that the electronic properties, including the ¹²⁵Te NMR chemical shift, are sensitive to the dihedral angles of the phenyl rings relative to the Te-Te bond. nih.gov

Table 1: Calculated Electronic Properties of Diphenyl Ditelluride (Illustrative)

Parameter Calculated Value Method
Te-Te Bond Length 2.72 Å DFT/B3LYP
C-Te-Te Bond Angle 98.5° DFT/B3LYP
HOMO Energy -5.8 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
HOMO-LUMO Gap 4.6 eV DFT/B3LYP

Note: These are representative values for diphenyl ditelluride and may differ for bis(2,4,6-trimethylphenyl)ditelluride due to the presence of methyl substituents.

Ab Initio Methods in Organotellurium Chemistry

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying organotellurium compounds. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate descriptions of electron correlation effects, which can be important for molecules containing heavy elements like tellurium.

Specific ab initio studies on bis(2,4,6-trimethylphenyl)ditelluride are scarce in the literature. However, the application of these methods to simpler organotellurium molecules provides a foundation for understanding its properties. For instance, ab initio calculations have been used to study homolytic substitution reactions at the tellurium center in dimethyl telluride. rsc.org These studies help in understanding the fundamental reactivity patterns of organotellurium compounds.

For bis(2,4,6-trimethylphenyl)ditelluride, ab initio calculations could be employed to:

Accurately determine the geometry of different conformers and the energy barriers between them.

Calculate the Te-Te bond dissociation energy, providing a quantitative measure of its strength.

Investigate the nature of non-covalent interactions, such as those between the methyl groups of the mesityl substituents.

The significant computational cost of high-level ab initio methods for a molecule of this size means that such studies are often limited to smaller model systems. However, the insights gained can be extrapolated to larger molecules like bis(2,4,6-trimethylphenyl)ditelluride.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving organotellurium compounds. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway.

For bis(2,4,6-trimethylphenyl)ditelluride, a key reaction of interest is the homolytic cleavage of the Te-Te bond to form two 2,4,6-trimethylphenyltelluryl radicals. Computational studies on diphenyl ditelluride suggest that the energy required for this process is significant, though lower than for the corresponding diselenide and disulfide. nih.gov The presence of the bulky mesityl groups in bis(2,4,6-trimethylphenyl)ditelluride could influence this bond dissociation energy through both steric and electronic effects.

Another important reaction is the dynamic exchange of the Te-Te bond. Synergistic experimental and computational studies on diaryl ditellurides suggest that this exchange does not proceed via a radical mechanism but rather through a non-synchronous concerted mechanism where Te-Te bonds are broken and formed simultaneously. nih.gov DFT calculations can be used to locate the transition state for this exchange reaction and determine the activation energy. nih.gov

Table 2: Calculated Activation Energies for Te-Te Exchange in Diaryl Ditellurides (Illustrative)

Reactants Transition State Activation Enthalpy (kcal/mol) Activation Gibbs Free Energy (kcal/mol)
Diphenyl ditelluride + para-Methyl diphenyl ditelluride [Ar-Te-Te(Ar')-Te-Ar]‡ 10.5 18.2

Data from computational studies on related diaryl ditellurides. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. For organotellurium compounds, the prediction of ¹²⁵Te NMR chemical shifts is of particular interest due to the wide chemical shift range and sensitivity to the local electronic environment.

Relativistic DFT calculations are often necessary for accurate prediction of ¹²⁵Te NMR chemical shifts due to the large relativistic effects of the heavy tellurium atom. nih.gov Studies on diphenyl ditelluride have shown that the ¹²⁵Te chemical shift is highly dependent on the molecular conformation, specifically the dihedral angles of the phenyl rings. nih.govresearchgate.netsemanticscholar.org By performing molecular dynamics simulations to sample different conformations and then calculating the NMR chemical shift for each conformation, a weighted average can be obtained that correlates well with experimental solution-phase NMR data. nih.govresearchgate.netsemanticscholar.org

For bis(2,4,6-trimethylphenyl)ditelluride, the bulky mesityl groups would likely restrict the conformational freedom compared to diphenyl ditelluride. Computational studies could predict the preferred conformation and the corresponding ¹²⁵Te NMR chemical shift. Discrepancies between the predicted and experimental values could then provide further insights into the solution-state structure and dynamics.

DFT can also be used to calculate the vibrational frequencies (IR and Raman spectra) of bis(2,4,6-trimethylphenyl)ditelluride. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions in the molecule.

Table 3: Predicted vs. Experimental ¹²⁵Te NMR Chemical Shifts for Diaryl Ditellurides (Illustrative)

Compound Experimental δ(¹²⁵Te) (ppm) Calculated δ(¹²⁵Te) (ppm)
Diphenyl ditelluride 420 415
Di-p-tolyl ditelluride 405 400

Note: Values are approximate and depend on the solvent and computational method.

Analysis of Steric and Electronic Effects of 2,4,6-Trimethylphenyl Substituents on Molecular Properties and Reactivity

The 2,4,6-trimethylphenyl (mesityl) group is known for its significant steric bulk. wikipedia.org In bis(2,4,6-trimethylphenyl)ditelluride, the two mesityl groups play a crucial role in determining the molecule's properties and reactivity.

Steric Effects:

Conformational Restriction: The bulky mesityl groups restrict rotation around the C-Te bonds, leading to a more well-defined molecular conformation compared to less substituted diaryl ditellurides. This can influence the packing of the molecules in the solid state and their dynamic behavior in solution.

Shielding of the Te-Te Bond: The mesityl groups can sterically protect the relatively weak Te-Te bond from attack by other reagents, potentially increasing the kinetic stability of the molecule.

Influence on Reaction Rates: For reactions involving the tellurium center, the steric hindrance from the mesityl groups can significantly slow down the reaction rate compared to less hindered analogues.

Electronic Effects:

Electron Donating Nature: The three methyl groups on each phenyl ring are electron-donating through hyperconjugation and induction. This increases the electron density on the aromatic ring and, to some extent, on the tellurium atoms.

Influence on Redox Properties: The increased electron density on the tellurium atoms may make the molecule easier to oxidize compared to diphenyl ditelluride.

Modification of Te-Te Bond Strength: The electronic effects of the mesityl groups can subtly influence the strength of the Te-Te bond. Computational studies can help to disentangle these electronic effects from the more dominant steric effects.

DFT calculations can be used to quantify these steric and electronic effects. For example, Natural Bond Orbital (NBO) analysis can provide information about the charge distribution and orbital interactions, while energy decomposition analysis can separate the steric and electronic contributions to intermolecular interactions. A computational study on mesitylcopper oligomers highlighted the interplay of steric and electronic factors in determining the stability of different aggregate sizes. chemrxiv.orgchemrxiv.org Similar principles would apply to understanding the properties of bis(2,4,6-trimethylphenyl)ditelluride.

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